Product packaging for Eptastigmine(Cat. No.:CAS No. 101246-68-8)

Eptastigmine

Cat. No.: B024517
CAS No.: 101246-68-8
M. Wt: 359.5 g/mol
InChI Key: RRGMXBQMCUKRLH-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eptastigmine (Heptyl-physostigmine tartrate) is a carbamate-derived, long-acting, and reversible cholinesterase inhibitor developed as a successor to physostigmine for research in neurodegenerative diseases . Its enhanced lipophilicity contributes to improved blood-brain barrier penetration and a prolonged duration of action in the central nervous system compared to its parent compound . Mechanism of Action: As a cholinesterase inhibitor, this compound acts by reversibly binding to and inactivating both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the brain . This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine, leading to a significant and dose-dependent increase in acetylcholine levels at synaptic clefts. In vivo studies have demonstrated that this compound can elevate brain acetylcholine levels by 2500–3000% . Research Applications and Value: this compound has been extensively investigated in models of cholinergic dysfunction. Its primary research value lies in: • Neurodegeneration Research: Preclinical studies show it can enhance memory and cognitive performance in aged and lesioned animal models . Clinical investigations involving over 1,500 patients with Alzheimer's disease demonstrated that this compound significantly improved cognitive performance, with efficacy described by an inverted U-shaped dose-response curve . • Neuroprotection Studies: The compound has shown protective effects against acute intoxication by soman and diisopropylfluorophosphate . • Cerebral Hemodynamics: Research indicates this compound can improve cerebral blood flow in the ischemic brain . Note on Clinical Development: It is important for researchers to note that while clinically efficacious, the further development of this compound for therapeutic use was suspended due to the emergence of dose-dependent neutropenia/granulocytopenia in a subset of patients in clinical trials . This profile makes it a particularly relevant tool for investigating the mechanisms and management of side effects associated with potent cholinesterase inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N3O2 B024517 Eptastigmine CAS No. 101246-68-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101246-68-8

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate

InChI

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1

InChI Key

RRGMXBQMCUKRLH-CTNGQTDRSA-N

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Synonyms

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Origin of Product

United States

Synthesis and Structural Chemistry of Eptastigmine

Structure-Activity Relationship (SAR) Studies for Cholinesterase Inhibition

Influence of Molecular Lipophilicity on Biological Distribution

Molecular lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), plays a significant role in the biological distribution of a compound, particularly its ability to cross biological membranes such as the blood-brain barrier (BBB) . Eptastigmine has been found to be more lipophilic compared to physostigmine (B191203) and rivastigmine (B141) researchgate.net. This increased lipophilicity is a key factor in its ability to readily enter the central nervous system (CNS) researchgate.netnih.govnih.gov.

Pharmacokinetic studies have shown that following oral administration, this compound is rapidly distributed to tissues and effectively crosses the BBB researchgate.netnih.govnih.gov. This rapid distribution and entry into the CNS are crucial for its function as a brain cholinesterase inhibitor researchgate.netnih.govnih.gov. The lipophilic nature of this compound contributes to its ability to penetrate the lipid-rich environment of cell membranes, including the endothelial cells that form the BBB .

Research findings highlight the relationship between lipophilicity and brain penetration. While a LogP value between 2 and 4 is often associated with drugs that treat neurological disorders and can cross the BBB, high lipophilicity can also lead to increased binding to hydrophobic protein targets and potential toxicity . This compound has a reported milog P value of 4.894, which is higher than that of several other anti-Alzheimer's drugs, including physostigmine and rivastigmine . This higher lipophilicity likely contributes to its rapid distribution and brain uptake researchgate.netnih.govnih.gov.

The distribution of this compound to tissues and its entry into the CNS allow it to exert a long-lasting inhibitory effect on brain cholinesterases researchgate.netnih.govnih.gov. Studies in elderly subjects demonstrated that after oral administration, this compound was rapidly distributed into tissues with a distribution half-life (t1/2 alpha) of 0.44 hours nih.gov. The drug was then eliminated with a half-life of 12.1 hours nih.gov. This pharmacokinetic profile, influenced by its lipophilicity, supports sustained cholinesterase inhibition in the brain researchgate.netnih.govnih.gov.

The following table summarizes some relevant data points regarding the lipophilicity and distribution of this compound compared to related compounds:

Compoundmilog P ValueRapid Distribution to TissuesReadily Enters CNS
This compound4.894 Yes researchgate.netnih.govnih.govYes researchgate.netnih.govnih.gov
Physostigmine1.94 Not explicitly stated as rapid compared to this compoundCrosses BBB drugbank.com
Rivastigmine2.276 Not explicitly stated as rapid compared to this compoundYes researchgate.net
Compoundmilog P ValueRapid Distribution to TissuesReadily Enters CNS
This compound4.894 Yes researchgate.netnih.govnih.govYes researchgate.netnih.govnih.gov
Physostigmine1.94 Not explicitly stated as rapid compared to this compoundCrosses BBB drugbank.com
Rivastigmine2.276 Not explicitly stated as rapid compared to this compoundYes researchgate.net

The higher lipophilicity of this compound, indicated by its higher milog P value, correlates with its observed rapid distribution into tissues and its ability to readily cross the blood-brain barrier, which is essential for its pharmacological activity within the central nervous system researchgate.netnih.govnih.gov.

Enzymology and Mechanism of Action: Cholinesterase Inhibition

Kinetics of Reversible Cholinesterase Inhibition

Cholinesterase inhibitors can be classified based on their interaction with the enzyme's active site. Reversible inhibitors, such as carbamates like Eptastigmine, form a temporary complex with the enzyme. The inhibition kinetics describe the rates at which the inhibitor binds to the enzyme, forms intermediate complexes, and is eventually released or the enzyme is reactivated.

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase capes.gov.brnih.govresearchgate.netd-nb.inforesearchgate.net. The inhibition of AChE by carbamates generally involves the carbamoylation of a serine residue within the enzyme's active site nih.gov. This process leads to the formation of a carbamoylated enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme nih.gov. The rate of decarbamoylation is typically slower than the hydrolysis of the natural substrate, acetylcholine (B1216132), leading to a longer-lasting inhibition compared to simple reversible binding inhibitors nih.gov.

Butyrylcholinesterase (BChE) Inhibition

This compound also inhibits butyrylcholinesterase researchgate.net. Similar to AChE, the inhibition of BChE by carbamates involves the carbamoylation of the active site serine residue nih.gov. BChE is thought to play a role in hydrolyzing acetylcholine, particularly when AChE is inhibited or at higher acetylcholine concentrations nih.gov. It may also be involved in the metabolism of other choline (B1196258) esters and detoxification processes.

Detailed comparative kinetic data specifically for this compound's inhibition of BChE versus AChE were not extensively provided in the search results in the form of data tables. However, studies on other carbamates and physostigmine (B191203) derivatives have shown varying degrees of selectivity between AChE and BChE dost.gov.phresearchgate.netresearchgate.net.

Comparative Kinetics of AChE and BChE Interaction

The comparative kinetics of this compound's interaction with AChE and BChE are important for understanding its pharmacological profile. While specific quantitative comparisons for this compound were not found in detailed tables within the search results, the differential inhibition of these two enzymes is a key characteristic of cholinesterase inhibitors wikidoc.orgresearchgate.netnih.gov. Some inhibitors show preferential inhibition of AChE, while others may be more potent inhibitors of BChE or inhibit both enzymes to a similar extent. Studies involving other physostigmine derivatives have demonstrated variations in their selectivity towards AChE and BChE dost.gov.phresearchgate.net.

Enzyme-Ligand Binding Dynamics and Active Site Interaction

The interaction of this compound with cholinesterases occurs at the enzyme's active site, a complex region characterized by several key subsites.

Characterization of Interaction with Esteratic Site of Cholinesterases

The esteratic site is a crucial component of the cholinesterase active site and contains the catalytic machinery responsible for the hydrolysis of choline esters wikidoc.orgdost.gov.phsemanticscholar.org. This site includes a catalytic triad (B1167595), typically composed of a serine, histidine, and glutamate (B1630785) residue wikidoc.orgsemanticscholar.org. Carbamate (B1207046) inhibitors like this compound interact with the esteratic site by forming a covalent bond with the catalytic serine residue, leading to the carbamoylated enzyme intermediate nih.gov. This carbamoylation step is central to the inhibitory mechanism of this class of compounds.

Specificity and Active Site Selectivity

The specificity and selectivity of this compound for AChE and BChE are determined by its interaction with the distinct structural features of their respective active sites. The active site of AChE is located at the bottom of a narrow gorge lined with aromatic residues ub.eduwikidoc.org. It comprises an esteratic subsite and an anionic subsite, which accommodates the positively charged quaternary amine group of acetylcholine wikidoc.orgdost.gov.phsemanticscholar.org. A peripheral anionic site (PAS) is located at the entrance of the gorge and can also interact with ligands and modulate enzyme activity ub.eduwikidoc.org.

While detailed structural studies specifically on this compound's binding were not provided, the binding dynamics of carbamates are influenced by interactions with both the esteratic and anionic subsites, as well as potentially the peripheral anionic site nih.govresearchgate.net. The size and chemical nature of the carbamoyl (B1232498) group and other substituents on the inhibitor molecule contribute to its affinity and selectivity for AChE versus BChE, which have structural differences in their active sites and gorges wikidoc.orgresearchgate.net. Studies on other inhibitors, including physostigmine derivatives, have utilized molecular docking and structure-activity relationship analyses to understand the specific interactions within the active site that govern potency and selectivity dost.gov.phresearchgate.netresearchgate.net.

Impact of Substrate Concentration on Enzyme Inhibition

The efficacy of enzyme inhibitors can be influenced by the concentration of the substrate. In the case of cholinesterase inhibitors like this compound, the substrate is acetylcholine. For competitive inhibitors, the degree of inhibition typically decreases as the substrate concentration increases, as higher substrate levels can displace the inhibitor from the enzyme's active site. fishersci.co.uk Pseudo-irreversible inhibitors, such as carbamates like this compound, form a carbamoylated intermediate with the enzyme, which is hydrolyzed more slowly than the acetylated intermediate formed during normal substrate hydrolysis. metabolomicsworkbench.orgnih.gov While specific detailed kinetic studies on the impact of varying acetylcholine concentrations on this compound's inhibitory kinetics were not extensively detailed in the provided information, the general principles of enzyme inhibition suggest that the effectiveness of a cholinesterase inhibitor can be influenced by the local concentration of acetylcholine in the synaptic cleft. Theoretically, competitive inhibition might exert a more pronounced effect in brain regions with lower acetylcholine levels. The relationship between clinical response and the level of AChE inhibition by cholinesterase inhibitors has been described, with some studies suggesting an inverted U-shaped dose-response curve, which could indirectly reflect complex interactions involving enzyme kinetics and substrate availability in vivo. mims.com

Neurochemical Consequences of Cholinesterase Inhibition

The primary neurochemical consequence of cholinesterase inhibition by this compound is an increase in the concentration of acetylcholine in the synaptic cleft. By inhibiting AChE and BChE, this compound reduces the rate at which acetylcholine is hydrolyzed, thereby prolonging its presence and activity at cholinergic receptors.

Modulation of Acetylcholine Levels in Brain Regions

Research has demonstrated that this compound effectively increases acetylcholine levels in the brain. In vivo studies in rodents have shown that administration of this compound can lead to a substantial increase in brain acetylcholine levels, reported to be in the range of 2500% to 3000%, depending on the dose administered. mims.com This modulation of acetylcholine levels is particularly relevant in brain regions critical for cognitive function, which receive extensive cholinergic innervation.

Theoretical Impact on Cholinergic Neurotransmission Pathways

The theoretical impact of increased acetylcholine levels due to this compound-induced cholinesterase inhibition is the potentiation of cholinergic neurotransmission. In conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease where there is a loss of cholinergic neurons, increasing the availability of acetylcholine in the synaptic cleft is hypothesized to compensate for this deficiency and enhance signaling through cholinergic pathways. This enhanced signaling can occur at both muscarinic and nicotinic acetylcholine receptors located on postsynaptic neurons. Brain regions significantly impacted include those innervated by neurons from the basal forebrain, such as the cerebral cortex and hippocampus, which play crucial roles in memory, learning, and other cognitive processes. The potentiation of cholinergic neurotransmission in these areas is believed to underpin the potential symptomatic benefits observed with cholinesterase inhibitors.

Preclinical Pharmacological Investigations

In Vitro Cholinesterase Inhibition Assays

In vitro studies are crucial for determining the direct inhibitory effects of a compound on enzyme activity. For eptastigmine, these assays have focused on its ability to inhibit AChE and BuChE, the two primary enzymes responsible for hydrolyzing acetylcholine (B1216132).

Characterization of Inhibitory Potency and Efficacy (e.g., IC50 values)

In vitro studies have demonstrated that this compound is a potent inhibitor of cholinesterases. Inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme activity. While specific IC50 values for this compound against human AChE and BuChE from diverse sources (e.g., human erythrocytes, brain tissue, plasma) are reported in the literature, the search results indicate that this compound exhibits potent inhibition. researchgate.netd-nb.info

Some studies have compared the IC50 values of this compound with other cholinesterase inhibitors. For instance, in one study examining human brain cortex, "heptyl-physostigmine" (this compound) showed IC50 values for the G1 and G4 forms of AChE, as well as for BuChE. d-nb.info These values provide a quantitative measure of this compound's inhibitory strength against these enzymes in a controlled in vitro setting.

Ex Vivo Cholinesterase Inhibition Studies in Brain and Other Tissues

Ex vivo studies complement in vitro findings by assessing cholinesterase inhibition in tissues harvested from animals that have been administered the compound. These studies provide insight into the compound's ability to reach and inhibit enzymes in relevant biological matrices. Ex vivo results for this compound suggest it has a long-lasting reversible inhibitory effect on brain cholinesterase, including both AChE and BuChE. researchgate.netnih.govnih.gov Studies in rhesus monkeys demonstrated significant AChE inhibition in red blood cells after oral administration of this compound. researchgate.net

In Vivo Pharmacological Effects in Animal Models

In vivo studies are essential for understanding the effects of this compound in a living system, including its impact on neurochemical levels and physiological activity.

Effects on Cerebral Acetylcholinesterase Activity and Acetylcholine Levels

Administering this compound to rodents via various routes has been shown to inhibit cerebral AChE. researchgate.netnih.govnih.gov This inhibition leads to a significant increase in acetylcholine (ACh) levels in the brain, with reported increases ranging from 2500% to 3000%, depending on the dose. researchgate.netnih.govnih.gov This increase in brain ACh levels is a primary mechanism by which cholinesterase inhibitors are thought to exert their effects on cognitive function.

Modulation of Electroencephalographic (EEG) Activity

Electroencephalographic (EEG) studies in animal models have investigated the effects of this compound on brain electrical activity. In aged rats, this compound has been shown to restore to normal the age-related increase of EEG power in slow-wave delta activity and decrease in fast-wave alpha and beta activity. researchgate.netnih.govnih.govnih.gov Oral administration of this compound resulted in a dose-related decrease in delta activity and a progressive increase in alpha and beta activity in old rats. nih.gov In young rats, a specific dose of this compound also produced a significant decrease in delta activity and an increase in beta activity. nih.gov These findings suggest that this compound can modulate cortical spectral power patterns, potentially counteracting age-related changes in brain electrical activity.

Here is a summary of some preclinical findings:

Study TypeEnzyme/TargetFindingCitation
In VitroAChE & BuChEPotent inhibition demonstrated. researchgate.netd-nb.info
In VitroHuman Brain AChE (G1)Preferential inhibition observed for the G1 form. d-nb.info
Ex VivoBrain CholinesteraseLong-lasting reversible inhibitory effect. researchgate.netnih.govnih.gov
Ex VivoRBC AChE (Rhesus monkeys)Up to 86% inhibition achieved at 8 mg/kg p.o. researchgate.net
In VivoCerebral AChEInhibition observed after administration to rodents. researchgate.netnih.govnih.gov
In VivoBrain ACh LevelsIncreased by 2500-3000% in rodents depending on dose. researchgate.netnih.govnih.gov
In VivoEEG Activity (Aged rats)Restored age-related increase in delta power and decrease in alpha/beta power towards normal. researchgate.netnih.govnih.govnih.gov

Effects on Learning and Memory in Experimental Animal Paradigms

This compound has demonstrated memory-enhancing effects in various animal models, including normal, aged, and lesioned animals, following both acute and chronic administration ncats.ionih.govresearchgate.netnih.gov. Studies in aged rats have shown that this compound can restore the age-related increase in electroencephalogram (EEG) power towards normal levels without affecting spontaneous motor activity ncats.ionih.govresearchgate.netnih.govnih.gov. The relative mean spectral power difference in old rats showed a linear log dose-related decrease in delta activity and a progressive increase in alpha and beta activity after oral administration of increasing doses of this compound nih.gov. In young rats, a specific dose of this compound also produced a significant decrease in delta activity and an increase in beta activity nih.gov. This compound has been reported to improve performance in the 8-arm radial maze in aged rats dntb.gov.ua. Scopolamine-induced amnesia models in rodents and monkeys are commonly used to study impaired learning and memory, and this compound has shown the ability to attenuate scopolamine-induced cognitive deficits in these models researchgate.netscispace.comox.ac.ukcriver.commdpi.comnih.gov. Doses of this compound that result in 50% inhibition of acetylcholinesterase and reverse the effects of scopolamine (B1681570) in behavioral tasks have not shown detrimental effects on performance in a lever pressing task in rats, unlike physostigmine (B191203) ox.ac.uk.

Influence on Cerebral Blood Flow in Ischemic Brain Models

This compound has been shown to lead to an improvement in cerebral blood flow in the ischemic brain ncats.ionih.govresearchgate.netnih.gov. Experimental evidence in animal models suggests that concomitantly with improving conditions related to Parkinson's, the drug improves dementia and other cognitive functions following increased cerebral blood flow upon administration via different routes researchgate.net. Animal models of ischemic stroke, including those involving middle cerebral artery occlusion, are used to study the pathophysiology of stroke and test potential therapeutic agents frontiersin.orgnih.govnih.gov. These models aim to mimic the disruption of cerebral blood flow that characterizes ischemic stroke frontiersin.orgnih.gov.

Antitoxicological Applications and Associated Mechanisms

This compound has been investigated for its protective effects against intoxication by organophosphorus compounds, which are potent inhibitors of cholinesterases ncats.ionih.govresearchgate.netnih.gov.

Protection Against Organophosphorus Compound Intoxication (e.g., Soman (B1219632), Diisopropylfluorophosphate)

This compound provides protection from acute soman and diisopropylfluorophosphate (DFP) intoxication ncats.ionih.govresearchgate.netnih.gov. In studies with mice, this compound treatment given intravenously was more effective than physostigmine against soman exposure nih.gov. This compound was found to be the most effective carbamate (B1207046) against soman intoxication in mice, with a protective ratio of 2.1-fold compared to a soman LD50 value of 0.44 mg/kg nih.gov. Both this compound and physostigmine protected AChEs when measured 24 hours after soman exposure nih.gov. This compound has also shown protective effects against DFP intoxication in mice nih.govnih.govresearchgate.net. However, this compound did not provide protection against sarin (B92409) toxicity in mice nih.gov.

Interaction with Cholinesterase Reactivators and Enzymatic Scavengers in Protective Strategies

This compound's protective action against organophosphorus compounds is related to its ability to reversibly inhibit cholinesterases, thereby preventing the irreversible binding of organophosphates to the enzyme's active site . This reversible inhibition allows the carbamylated enzyme to decarbamylate spontaneously, thus serving as a source of normal, uninhibited enzyme .

Studies have investigated the combination of this compound with other therapeutic agents, such as phosphotriesterase (an organophosphate hydrolase) and pralidoxime-2-chloride (2-PAM, a cholinesterase reactivator), in the context of organophosphate intoxication nih.govnih.govresearchgate.netresearchgate.net. In mice intoxicated with DFP, the combination of this compound pretreatment with phosphotriesterase injection after DFP exposure clearly supplemented the protective effect of phosphotriesterase nih.govresearchgate.net. This combination resulted in a doubling of plasma butyrylcholinesterase activity and faster recovery compared to treatment with phosphotriesterase alone nih.govresearchgate.net. It is hypothesized that this compound, by preventing DFP binding to cholinesterases, may increase free DFP levels in body fluids, thus promoting its hydrolysis by phosphotriesterase nih.govresearchgate.net.

In the brain, the combination of this compound with phosphotriesterase also protected the enzymes, although it did not provide additional protection compared to phosphotriesterase treatment alone nih.govresearchgate.net. The combination of this compound with 2-PAM resulted in partly restored enzyme activities in the brain 24 hours after DFP exposure nih.govresearchgate.net. In plasma, this compound alone did not prevent DFP-induced ChE inhibition, but when combined with phosphotriesterase, it significantly promoted the recovery of plasma ChE activity nih.govresearchgate.net. Enzymatic scavengers like butyrylcholinesterase (BChE) and AChE can also offer protection against organophosphate intoxication by binding to the agents, thereby reducing their concentration and preventing the inhibition of endogenous cholinesterases nih.govcoemed.org.

Protective Effects of this compound and Combinations Against Organophosphorus Compounds

CompoundAnimal ModelThis compound Alone ProtectionCombination TreatmentOutcomeCitation
SomanMiceYesNot specified in this contextMore effective than physostigmine; 2.1-fold protective ratio nih.gov
Diisopropylfluorophosphate (DFP)MiceYesThis compound + PhosphotriesteraseSupplemented phosphotriesterase protection; faster plasma BChE recovery nih.govresearchgate.net
Diisopropylfluorophosphate (DFP)MiceAssisted recoveryThis compound + PhosphotriesteraseProtected brain enzymes, no additional protection vs PTE alone nih.govresearchgate.net
Diisopropylfluorophosphate (DFP)MiceNo protection in plasmaThis compound + PhosphotriesteraseSignificantly promoted plasma ChE recovery nih.govresearchgate.net
Diisopropylfluorophosphate (DFP)MiceAssisted recoveryThis compound + 2-PAMPartly restored brain enzyme activities nih.govresearchgate.net
SarinMiceNoNot specified in this contextDid not provide protection nih.gov

Investigation of Non Cholinergic Pharmacological Actions of Eptastigmine

Estrogen Receptor Antagonism

Recent investigations have revealed that eptastigmine possesses the capacity to act as an antagonist at estrogen receptors. researchgate.net This non-cholinergic activity introduces a new dimension to the pharmacological profile of this compound, suggesting potential therapeutic avenues beyond those related to cholinergic modulation.

In Vitro Characterization of Receptor Binding and Functional Activity

The interaction of this compound with estrogen receptors has been explored through in vitro studies aimed at characterizing its binding capabilities and functional consequences. Estrogen receptors, including the subtypes ERα and ERβ, are key nuclear receptors that mediate the biological effects of estrogens like 17β-estradiol. amherst.edu These receptors function as ligand-activated transcription factors, influencing gene expression upon binding to their cognate ligands. amherst.edubmbreports.org

In vitro methodologies are instrumental in dissecting the molecular interactions between compounds and estrogen receptors. Techniques such as competitive binding assays, often utilizing fluorescently labeled estrogen analogues, can quantify the affinity with which a compound binds to the receptor by measuring its ability to displace the labeled ligand. amherst.edu Functional assays, such as coactivator recruitment assays or reporter gene assays, provide insights into whether a compound behaves as an estrogen receptor agonist (activating the receptor) or antagonist (inhibiting receptor activity). nih.gov Antagonists typically interfere with the conformational changes required for receptor activation and the subsequent recruitment of coactivator proteins necessary for gene transcription. nih.gov

A study by Ma et al. in 2013 specifically demonstrated that this compound acts as an antagonist to the estrogen receptor. researchgate.net While detailed data tables presenting specific binding constants (e.g., Ki values) or half-maximal inhibitory concentrations (IC50 values) from this particular study were not available in the provided search results, the finding itself confirms the antagonistic functional activity of this compound on estrogen receptors in an in vitro setting. researchgate.net

Theoretical Implications for Diverse Pharmacological Applications

The identification of this compound as an estrogen receptor antagonist carries significant theoretical implications for its potential application in various pharmacological contexts. researchgate.net Estrogen receptors are involved in a wide array of physiological processes, and their aberrant activity is implicated in numerous pathologies. amherst.edunih.gov

One of the most prominent areas influenced by estrogen signaling is the growth and progression of certain cancers, particularly estrogen receptor-positive breast cancer. amherst.edunih.gov Estrogen receptor antagonists are a well-established class of drugs used in the treatment of this type of cancer by blocking the stimulatory effects of estrogen on tumor cell proliferation. nih.govepo.org The finding that this compound acts as an estrogen receptor antagonist theoretically positions it as a potential candidate for investigation in the treatment of estrogen-dependent breast malignancies. researchgate.net

Beyond oncology, estrogen receptors also play roles in other systems, including the central nervous system, where they can interact with cholinergic pathways. amherst.edunih.gov Estrogen has been shown to influence cognitive function, and there is evidence of interplay between estrogen and cholinergic systems. nih.gov While this compound's primary established mechanism in neurological contexts relates to cholinesterase inhibition, its newly identified estrogen receptor antagonism could theoretically influence these complex estrogen-cholinergic interactions, potentially impacting cognitive processes through a non-cholinergic mechanism. researchgate.netnih.gov The precise nature and implications of this interaction would necessitate further dedicated research.

The antagonistic action of this compound on estrogen receptors suggests its potential to interfere with a range of estrogen-mediated biological processes. The specific effects and potential therapeutic utility would depend on factors such as the selectivity of this compound for different ER subtypes (ERα and ERβ) and the context of estrogen signaling in various tissues. amherst.edubmbreports.org

Methodological Approaches in Eptastigmine Academic Research

Enzyme Activity Measurement Techniques

Measuring the inhibitory activity of eptastigmine on enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a fundamental aspect of its academic study. Several techniques are utilized for this purpose.

One common approach is the use of spectrophotometric methods, such as the widely applied Ellman's method. ub.edumdpi.comgoogle.com This method is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). ub.eduassaygenie.com This reaction produces a yellow color whose intensity, measured spectrophotometrically at around 412 nm, is proportional to the enzyme activity. ub.eduassaygenie.comgoogle.com The Ellman method has been modified for use in spectrophotometric, microplate, TLC-bioautographic, and HPLC-on-line flow assays. ub.edu Variations in the concentrations of acetylthiocholine iodide (ATCI), DTNB, or AChE can be applied depending on the specific experimental setup. ub.edu

Another technique involves pH-based assays, which measure the change in pH of the reaction medium due to the release of acetic acid during the hydrolysis of acetylcholine (B1216132). researchgate.netdntb.gov.ua A highly sensitive differential pH apparatus can be used for this measurement. researchgate.netnih.gov This potentiometric assay can be applied to measure AChE and BChE activity in samples like capillary blood. researchgate.netresearchgate.netresearchgate.net Interference from butyrylcholinesterase can be minimized by using specific inhibitors like quinidine (B1679956) sulfate (B86663) when measuring AChE activity. researchgate.netnih.gov This method is described as rapid, accurate, and reproducible for monitoring the pharmacodynamic activity of this compound. researchgate.netresearchgate.netresearchgate.net

Radiometric assays are also employed, particularly for measuring the activity of specific molecular forms of AChE. d-nb.info

Research findings using these techniques have demonstrated that this compound is a potent cholinesterase inhibitor. nih.govnih.govnih.gov In vitro and ex vivo studies suggest it has a long-lasting reversible inhibitory effect on both brain AChE and BChE. nih.govnih.govresearchgate.net Studies have shown dose-related inhibition of AChE activity. nih.gov

Assay MethodPrincipleDetection MethodSample TypesKey FeaturesCitations
Ellman's MethodThiocholine reaction with DTNBSpectrophotometricEnzyme preparations, tissue extractsWidely used, adaptable, various modifications ub.edumdpi.comgoogle.comassaygenie.comgoogle.com
pH-based AssayMeasurement of pH change from acetic acid releasePotentiometricBlood (capillary, venous), plasmaRapid, accurate, reproducible, non-invasive researchgate.netdntb.gov.uanih.govresearchgate.netresearchgate.net
Radiometric AssayMeasurement of radioactive product/substrateRadiometric countingTissue extracts (molecular forms)Useful for specific enzyme forms d-nb.info

Neurochemical Assay Techniques for Neurotransmitter Quantification

To assess the impact of this compound on neurotransmission, researchers utilize neurochemical assay techniques, primarily focusing on the quantification of acetylcholine (ACh) levels. As this compound is a cholinesterase inhibitor, its primary effect is to increase the concentration of ACh in the synaptic cleft by reducing its breakdown. ub.edumdpi.com

Studies in rodents have shown that administration of this compound can significantly increase brain acetylcholine levels. nih.govnih.govresearchgate.net Increases of 2500-3000% have been reported, depending on the dose administered. nih.govnih.govresearchgate.net

While the specific detailed methodologies for ACh quantification in the context of this compound research were not extensively detailed in the provided snippets beyond the general outcome, common techniques for neurotransmitter quantification in academic research include high-performance liquid chromatography (HPLC) coupled with electrochemical detection (EC) or mass spectrometry (MS). These methods allow for the separation and sensitive detection of neurotransmitters like acetylcholine from tissue homogenates or microdialysis samples.

Electrophysiological Recording Methodologies

Electrophysiological recording methodologies are employed to investigate the effects of this compound on neuronal activity and brain function. Electroencephalography (EEG) in animal models is one such method mentioned in the context of this compound research. nih.gov

EEG measures the electrical activity of the brain through electrodes placed on the scalp or directly on the brain surface. Changes in EEG patterns can indicate alterations in neuronal network activity, which can be influenced by cholinergic modulation.

Research involving this compound has utilized EEG to study its effects on age-related changes in brain electrical activity. One study reported that this compound restored to normal the age-related increase of EEG power in aged rats. nih.govresearchgate.net This suggests that this compound's cholinergic effects can influence brain oscillatory activity, potentially contributing to its cognitive effects. The methodology involved assessing spontaneous motor activity alongside EEG recordings to differentiate between specific neurological effects and general changes in activity levels. nih.govnih.gov

Behavioral Paradigms in Animal Models

Behavioral paradigms in animal models are crucial for evaluating the cognitive effects of this compound, particularly its potential to ameliorate memory deficits. Various maze tasks are commonly used for this purpose. frontiersin.orgimrpress.comresearchgate.net

The Radial Arm Maze is a widely used apparatus for testing spatial working and reference memory in rodents. nih.govnoldus.com It typically consists of a central platform with multiple arms radiating outwards, some of which are baited with a reward. noldus.com The animal must learn to navigate the maze and remember which arms have been visited to efficiently collect rewards, thus assessing spatial learning and memory. noldus.com Research with this compound has shown that it can improve performance in the eight-arm radial maze in aged rats, reversing age-related impairments. nih.govdntb.gov.ua Both acute and subchronic administration of this compound have been studied using this paradigm, demonstrating improvements in the number of days to reach criterion and the percentage of animals reaching criterion in aged rats. nih.gov

The Morris Water Maze is another benchmark test for assessing spatial learning and memory, particularly hippocampal-dependent memory, in rodents. frontiersin.orgimrpress.comresearchgate.netgoogleapis.com This task involves a pool of opaque water with a hidden platform. researchgate.net Animals must use external visual cues to learn the location of the submerged platform to escape the water. researchgate.net Parameters measured include escape latency, swim speed, and path length. researchgate.net this compound has been studied using the Morris water maze to evaluate its effects on spatial memory. frontiersin.org

The Novel Object Recognition (NOR) task is a behavioral paradigm used to assess recognition memory, which is based on the spontaneous tendency of rodents to explore novel objects more than familiar ones. imrpress.comnih.govfrontiersin.orgnih.gov This task does not require external motivation like food reward or punishment, relying instead on the animal's innate preference for novelty. imrpress.comnih.gov By measuring the time spent exploring novel versus familiar objects, researchers can infer the animal's memory of the previously encountered object. frontiersin.orgnih.gov The NOR task is considered suitable for evaluating drug effects on memory and investigating the neural mechanisms underlying learning and memory. imrpress.comnih.gov

These behavioral studies provide valuable insights into the potential of this compound to improve cognitive function, particularly in models of age-related cognitive decline.

Behavioral ParadigmCognitive Domain AssessedAnimal ModelsKey ReadoutsCitations
Radial Arm MazeSpatial Working and Reference MemoryRodentsNumber of errors (re-entries, omissions), days to reach criterion nih.govnoldus.comdntb.gov.uascinews.uz
Morris Water MazeSpatial Learning and MemoryRodentsEscape latency, swim speed, path length, time in target quadrant (probe trial) frontiersin.orgimrpress.comresearchgate.netgoogleapis.com
Novel Object RecognitionRecognition MemoryRodentsExploration time of novel vs. familiar objects (Recognition Index) imrpress.comnih.govfrontiersin.orgnih.gov

In Vitro and Ex Vivo Tissue Preparation and Biochemical Analysis

In vitro and ex vivo approaches are fundamental for studying the direct effects of this compound on biological tissues and enzymes outside of a living organism. These methods allow for controlled experiments to investigate the compound's interactions at a molecular and cellular level.

In vitro studies typically involve using purified enzymes or cell lines to assess the direct inhibitory potency of this compound on cholinesterases. This can include determining IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity. google.comd-nb.info

Ex vivo studies involve the removal of tissues or organs from an animal that has been treated with this compound. These tissues are then analyzed biochemically to determine the extent of enzyme inhibition or the levels of neurotransmitters or other relevant molecules. This approach provides information on the compound's effects within a biological system, taking into account factors like absorption, distribution, and metabolism.

Examples of ex vivo analysis in this compound research include measuring cholinesterase activity in red blood cells and brain tissue after in vivo administration in animal models. nih.govnih.govresearchgate.netcambridge.org Studies have measured AChE inhibition in red blood cells as a pharmacodynamic marker. researchgate.netnih.govcambridge.org Ex vivo experiments in rhesus monkeys showed significant AChE inhibition in red blood cells after oral administration of this compound. researchgate.net Analysis of brain tissue can reveal the extent of AChE inhibition in the central nervous system and the resulting increase in acetylcholine levels. nih.govnih.govresearchgate.net

Tissue preparation for biochemical analysis often involves homogenization of the tissue to release enzymes and other cellular components. Different buffer systems and inhibitors may be used during preparation and assay to selectively measure the activity of specific enzymes, such as using a BChE inhibitor when assaying AChE activity in tissue samples containing both enzymes. d-nb.info Protein content of tissue homogenates is often measured using methods like the Bradford assay to normalize enzyme activity data.

These in vitro and ex vivo techniques are essential for characterizing the biochemical profile of this compound and understanding its direct interactions with its biological targets.

Q & A

Q. What are the primary mechanisms of action of eptastigmine in modulating cholinergic activity, and how do they differ between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

this compound acts as a reversible carbamate inhibitor of cholinesterases. It exhibits prolonged inhibition of AChE in red blood cells (RBCs) compared to BuChE in plasma, likely due to its slow dissociation from RBC AChE and the formation of active metabolites (e.g., 3'-carboxylic acid derivatives) that extend pharmacodynamic effects. In contrast, BuChE inhibition is weaker and transient, attributed to rapid equilibrium with plasma enzymes .

Q. How should researchers design dose-escalation protocols for this compound to minimize cholinergic adverse effects while maintaining efficacy?

Clinical trials typically employ a 4-week dose-escalation phase, starting at 5 mg three times daily and increasing incrementally to 20 mg three times daily. This mitigates gastrointestinal side effects (nausea, diarrhea) by allowing adaptive tolerance. Pharmacokinetic linearity (dose-proportional AUC) supports this approach, but monitoring for dose-dependent neutropenia is critical .

Q. What methodologies are recommended for measuring cholinesterase inhibition in preclinical and clinical studies of this compound?

Use potentiometric assays for RBC AChE and plasma BuChE activity. Real-time monitoring via high-performance liquid chromatography (HPLC) for plasma this compound levels (LOQ: 0.2 ng/mL) is essential, but therapeutic drug monitoring should account for active metabolites, as unchanged this compound concentrations poorly correlate with enzyme inhibition .

Advanced Research Questions

Q. How can counter-clockwise hysteresis in pharmacokinetic/pharmacodynamic (PK/PD) models of this compound be interpreted, and what implications does this have for experimental design?

Counter-clockwise hysteresis observed between plasma this compound levels and RBC AChE inhibition indicates delayed pharmacodynamic effects, likely due to active metabolite formation and slow enzyme binding kinetics. Researchers should incorporate metabolite pharmacokinetics into PK/PD models and extend sampling periods beyond 24 hours to capture prolonged inhibition .

Q. What statistical approaches are optimal for analyzing the inverted U-shaped dose-response curve of this compound in cognitive outcomes?

Non-linear mixed-effects modeling (NONMEM) or Emax models with Bayesian hierarchical frameworks are recommended to account for inter-individual variability. The inverted U-shape reflects a balance between AChE inhibition and adverse hematological effects (e.g., neutropenia), necessitating dose optimization studies with adaptive trial designs .

Q. How do in vitro and in vivo discrepancies in this compound’s enzyme specificity inform translational research strategies?

In vitro studies report higher BuChE inhibition, while in vivo data show preferential RBC AChE inhibition. This discrepancy arises from differential tissue distribution, metabolite activity, and enzyme isoform accessibility. Researchers should validate in vitro findings using ex vivo assays (e.g., whole-blood cholinesterase activity) and employ PET imaging to assess CNS penetration .

Q. What longitudinal study designs are most effective for evaluating this compound’s long-term benefits in neurodegenerative disease progression?

Open-label extension phases of randomized controlled trials (RCTs) with historical controls are pragmatic. For example, a 2-year study using the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Instrumental Activities of Daily Living (IADL) scale demonstrated a 9-month delay in cognitive decline compared to untreated cohorts. Adjust for disease progression rates using mixed-model repeated measures (MMRM) analysis .

Q. How can researchers reconcile this compound’s hematological toxicity (e.g., neutropenia) with its cognitive benefits in risk-benefit analyses?

Implement frequent complete blood count (CBC) monitoring, especially during dose escalation. Meta-analyses of RCTs suggest transient, mild neutropenia occurs in 8–10% of patients, with rare severe cases. Stratify patients by baseline neutrophil counts and exclude those with histories of blood dyscrasias .

Methodological Considerations Table

Research Objective Recommended Methodology Key References
PK/PD ModelingNONMEM with metabolite compartmentalization and hysteresis loop analysis
Dose OptimizationAdaptive Bayesian designs with efficacy-safety trade-off analysis
Long-Term Cognitive OutcomesMMRM analysis of ADAS-Cog/IADL scores with historical control adjustments
Hematological Safety MonitoringWeekly CBCs during dose escalation; neutrophil trajectory mapping

Key Controversies and Future Directions

  • Active Metabolites : The role of 3'-carboxylic acid derivatives in sustaining AChE inhibition requires further characterization via LC-MS/MS metabolite profiling .
  • Comparative Efficacy : While this compound shows similar efficacy to rivastigmine and donepezil, its hematological risk profile necessitates head-to-head trials with safety-focused endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.